molecular formula C28H22Cl6N6O2Zn B12692444 4-benzamido-5-chloro-2-methylbenzenediazonium;tetrachlorozinc(2-) CAS No. 94276-93-4

4-benzamido-5-chloro-2-methylbenzenediazonium;tetrachlorozinc(2-)

Cat. No.: B12692444
CAS No.: 94276-93-4
M. Wt: 752.6 g/mol
InChI Key: XFYAHHOQUQYNFU-UHFFFAOYSA-L
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Description

4-Benzamido-5-chloro-2-methylbenzenediazonium;tetrachlorozinc(2-) is a complex organic compound with the molecular formula C14H11Cl2N3O · 1/2ZnCl2. This compound is known for its unique diazonium group, which makes it highly reactive and useful in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzamido-5-chloro-2-methylbenzenediazonium;tetrachlorozinc(2-) typically involves the diazotization of 4-amino-5-chloro-2-methylbenzoic acid followed by coupling with benzoyl chloride. The reaction is carried out in an acidic medium, usually with hydrochloric acid, at low temperatures to stabilize the diazonium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of temperature and pH to ensure the stability of the diazonium salt. The final product is often isolated as a solid hemi (zinc chloride) salt .

Chemical Reactions Analysis

Types of Reactions

4-Benzamido-5-chloro-2-methylbenzenediazonium;tetrachlorozinc(2-) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium halides, sodium hydroxide, and primary amines. These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.

    Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.

    Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used under acidic conditions.

Major Products Formed

    Substitution Reactions: Products include halogenated, hydroxylated, or aminated derivatives.

    Coupling Reactions: Azo compounds are the major products.

    Reduction Reactions: The primary amine derivative is formed.

Scientific Research Applications

4-Benzamido-5-chloro-2-methylbenzenediazonium;tetrachlorozinc(2-) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo dyes.

    Biology: Employed in the labeling of biomolecules due to its reactive diazonium group.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-benzamido-5-chloro-2-methylbenzenediazonium;tetrachlorozinc(2-) primarily involves its diazonium group. This group can undergo electrophilic substitution reactions, making it highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-benzamido-5-methylbenzenediazonium chloride: Similar structure but with a different substituent on the benzene ring.

    2-Methoxy-4-morpholinobenzenediazonium chloride: Contains a methoxy group and a morpholine ring, making it structurally different but functionally similar.

    1,9-Dimethyl-Methylene Blue zinc chloride double salt: Another diazonium compound with different substituents and applications.

Uniqueness

4-Benzamido-5-chloro-2-methylbenzenediazonium;tetrachlorozinc(2-) is unique due to its specific combination of substituents, which confer distinct reactivity and applications. Its ability to form stable diazonium salts with zinc chloride makes it particularly useful in various chemical processes .

Properties

CAS No.

94276-93-4

Molecular Formula

C28H22Cl6N6O2Zn

Molecular Weight

752.6 g/mol

IUPAC Name

4-benzamido-5-chloro-2-methylbenzenediazonium;tetrachlorozinc(2-)

InChI

InChI=1S/2C14H10ClN3O.4ClH.Zn/c2*1-9-7-13(11(15)8-12(9)18-16)17-14(19)10-5-3-2-4-6-10;;;;;/h2*2-8H,1H3;4*1H;/q;;;;;;+2/p-2

InChI Key

XFYAHHOQUQYNFU-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1[N+]#N)Cl)NC(=O)C2=CC=CC=C2.CC1=CC(=C(C=C1[N+]#N)Cl)NC(=O)C2=CC=CC=C2.Cl[Zn-2](Cl)(Cl)Cl

Origin of Product

United States

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